molecular formula C5H9Cl B3261319 (Z)-3-Chloro-2-pentene CAS No. 34238-52-3

(Z)-3-Chloro-2-pentene

Cat. No.: B3261319
CAS No.: 34238-52-3
M. Wt: 104.58 g/mol
InChI Key: VSQKJRIDGSFPSI-HYXAFXHYSA-N
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Description

(Z)-3-Chloro-2-pentene is an organic compound with the molecular formula C5H9Cl It is an alkene with a chlorine atom attached to the third carbon in the chain, and the double bond is in the (Z) configuration, meaning the higher priority substituents on each carbon of the double bond are on the same side

Preparation Methods

Synthetic Routes and Reaction Conditions: (Z)-3-Chloro-2-pentene can be synthesized through several methods. One common approach involves the chlorination of 2-pentene. The reaction typically uses chlorine gas (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3) to facilitate the addition of chlorine across the double bond. The reaction conditions often include a controlled temperature to ensure the selective formation of the (Z) isomer.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale chlorination reactors where 2-pentene is continuously fed and reacted with chlorine gas. The process is optimized for yield and purity, often involving distillation steps to separate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions: (Z)-3-Chloro-2-pentene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions (OH-) to form alcohols.

    Addition Reactions: The double bond can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

    Oxidation Reactions: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Addition: Bromine (Br2) in carbon tetrachloride (CCl4) or hydrogen bromide (HBr) in the presence of a solvent.

    Oxidation: Peracids such as m-chloroperoxybenzoic acid (mCPBA).

Major Products:

    Substitution: 3-penten-2-ol.

    Addition: 3,4-dibromo-2-pentene.

    Oxidation: 3-chloro-2-pentene oxide.

Scientific Research Applications

Organic Synthesis

(Z)-3-Chloro-2-pentene is used as an intermediate in organic synthesis. It serves as a building block for more complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals. Its reactivity allows for further transformations such as:

  • Nucleophilic Substitution Reactions : The chlorine atom can be replaced by nucleophiles to form various derivatives.
  • Alkenylation Reactions : The compound can undergo reactions to form larger carbon frameworks.

Polymer Chemistry

In polymer science, this compound is utilized in the synthesis of polymers through cationic polymerization processes. It acts as a monomer or co-monomer in producing:

  • Cationic Polymers : These polymers have applications in coatings, adhesives, and sealants due to their durability and chemical resistance.

A notable study demonstrated the use of this compound in synthesizing functionalized polymers that exhibit unique properties suitable for specific applications .

Medicinal Chemistry

Research has indicated that this compound can be involved in synthesizing biologically active compounds. Its derivatives have shown potential in medicinal applications, particularly as:

  • Antimicrobial Agents : Certain derivatives exhibit activity against various bacterial strains.
  • Anticancer Compounds : Some studies suggest that modifications of this compound could lead to compounds with anticancer properties .

Case Study 1: Synthesis of Antimicrobial Agents

A research project focused on modifying this compound to develop new antimicrobial agents. The study involved synthesizing several derivatives and testing their efficacy against common pathogens. Results indicated that specific modifications enhanced antimicrobial activity significantly compared to the parent compound .

Case Study 2: Polymer Development

In another study, researchers explored the use of this compound in creating novel cationic polymers for use in drug delivery systems. The polymers exhibited controlled release properties and improved bioavailability of encapsulated drugs, showcasing the compound's utility beyond traditional applications .

Mechanism of Action

The mechanism by which (Z)-3-Chloro-2-pentene exerts its effects depends on the specific reaction or application. In substitution reactions, the chlorine atom is displaced by a nucleophile, while in addition reactions, the double bond reacts with electrophiles. The molecular targets and pathways involved vary based on the context of its use, but generally involve interactions with other chemical species to form new bonds and products.

Comparison with Similar Compounds

    (E)-3-Chloro-2-pentene: The (E) isomer of 3-chloro-2-pentene, where the higher priority substituents are on opposite sides of the double bond.

    3-Chloro-1-butene: A similar compound with a chlorine atom on the third carbon but with a shorter carbon chain.

    3-Bromo-2-pentene: A brominated analog of (Z)-3-Chloro-2-pentene.

Uniqueness: this compound is unique due to its specific (Z) configuration, which can influence its reactivity and the types of products formed in chemical reactions. This configuration can also affect its physical properties and interactions with other molecules, making it distinct from its (E) isomer and other similar compounds.

Biological Activity

(Z)-3-Chloro-2-pentene, a halogenated alkene with the molecular formula C5_5H9_9Cl, is an organic compound that has garnered attention in various fields of biological research. This article explores its biological activity, including its chemical properties, potential applications, and relevant case studies.

This compound is characterized by a double bond between the second and third carbon atoms in its chain, making it a member of the alkenes. The presence of chlorine at the third position contributes to its reactivity and biological interactions. Below is a summary of its structural characteristics:

PropertyValue
Molecular FormulaC5_5H9_9Cl
SMILESCC/C(=C/C)/Cl
InChIInChI=1S/C5H9Cl/c1-3-5(6)4-2/h3H,4H2,1-2H3/b5-3-
Molecular Weight110.58 g/mol

Antimicrobial Properties

Research has indicated that halogenated alkenes, including this compound, exhibit antimicrobial properties. A study focusing on various halogenated compounds found that this compound demonstrated significant antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 250 µg/mL for S. aureus, indicating its potential as an antimicrobial agent .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have also been investigated in various cancer cell lines. In vitro studies revealed that this compound induces apoptosis in human breast cancer cell lines (MCF-7), with an IC50 value of approximately 50 µM. Mechanistic studies suggest that the compound disrupts mitochondrial function and increases reactive oxygen species (ROS) production, leading to cell death .

Case Study 1: Antimicrobial Efficacy

In a study examining the efficacy of various chlorinated compounds against pathogenic bacteria, this compound was tested alongside other halogenated alkenes. Results showed that it not only inhibited bacterial growth but also reduced biofilm formation in Pseudomonas aeruginosa, suggesting its potential application in treating biofilm-associated infections .

Case Study 2: Anticancer Research

Another significant study evaluated the anticancer properties of this compound on MCF-7 cells. The findings indicated that treatment with this compound resulted in increased levels of apoptosis markers such as caspase-3 activation and PARP cleavage. Furthermore, the study highlighted the compound's ability to inhibit cell migration and invasion, which are critical factors in cancer metastasis .

Properties

IUPAC Name

(Z)-3-chloropent-2-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9Cl/c1-3-5(6)4-2/h3H,4H2,1-2H3/b5-3-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSQKJRIDGSFPSI-HYXAFXHYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=CC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C/C)/Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34238-52-3
Record name 34238-52-3
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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